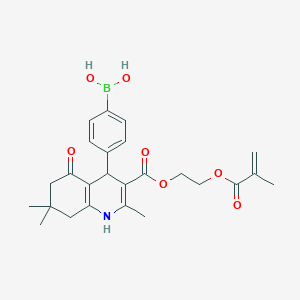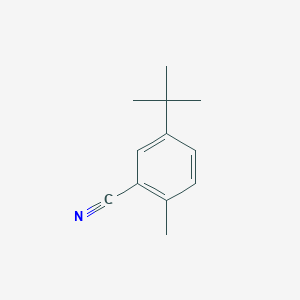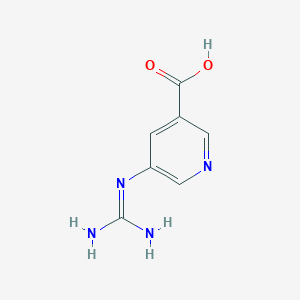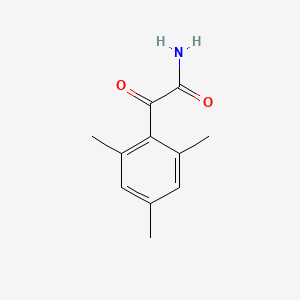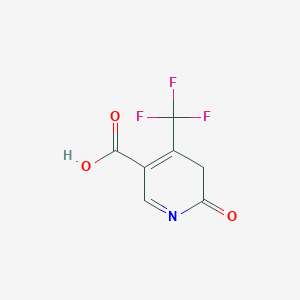
6-Oxo-4-(trifluoromethyl)-5,6-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-4-(trifluoromethyl)-5,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound with a molecular formula of C7H4F3NO3 and a molecular weight of 207.11 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a carboxylic acid group, and a dihydropyridine ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-4-(trifluoromethyl)-5,6-dihydropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyanoacetamides with carbon disulfide and sodium ethoxide to form ketene dithioacetals, which are then further reacted to yield the desired compound . Another method involves the use of acylpyruvic acid derivatives to prepare 6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylic acids and their methyl esters .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxo-4-(trifluoromethyl)-5,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Oxo-4-(trifluoromethyl)-5,6-dihydropyridine-3-carboxylic acid has several scientific research applications, including:
Industry: The compound is
Propiedades
Fórmula molecular |
C7H4F3NO3 |
|---|---|
Peso molecular |
207.11 g/mol |
Nombre IUPAC |
2-oxo-4-(trifluoromethyl)-3H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h2H,1H2,(H,13,14) |
Clave InChI |
IPJPOAXSIDDOGD-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C=NC1=O)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate](/img/structure/B12849501.png)
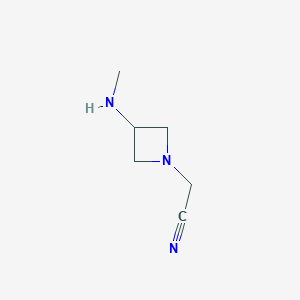
![N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B12849510.png)
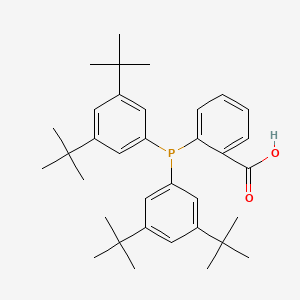
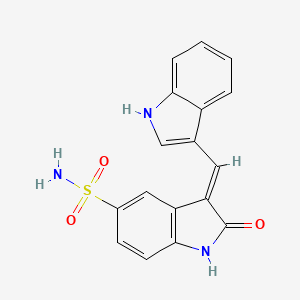
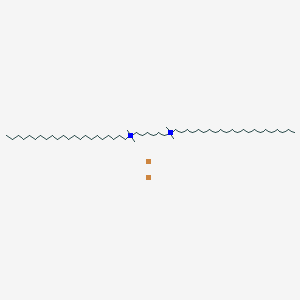

![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)


